molecular formula C19H32N4O3 B13867129 Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate

Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate

Cat. No.: B13867129
M. Wt: 364.5 g/mol
InChI Key: UCOHPWSJFUXTLY-UHFFFAOYSA-N
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Description

Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl carbamate group, an amino group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate typically involves multiple steps. One common method starts with the reaction of 4-amino-2-methoxyphenol with tert-butyl chloroformate to form the tert-butyl carbamate derivative. This intermediate is then reacted with 2-(4-methylpiperazin-1-yl)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-amino-2-methoxyphenyl)[2-(4-methylpiperazin-1-yl)ethyl]carbamate is unique due to its specific combination of functional groups, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C19H32N4O3

Molecular Weight

364.5 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate

InChI

InChI=1S/C19H32N4O3/c1-19(2,3)26-18(24)23(13-12-22-10-8-21(4)9-11-22)16-7-6-15(20)14-17(16)25-5/h6-7,14H,8-13,20H2,1-5H3

InChI Key

UCOHPWSJFUXTLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCN1CCN(CC1)C)C2=C(C=C(C=C2)N)OC

Origin of Product

United States

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